molecular formula C10H22N2O B13219374 (3R)-3-[(Butan-2-yl)amino]-N,N-dimethylbutanamide

(3R)-3-[(Butan-2-yl)amino]-N,N-dimethylbutanamide

Cat. No.: B13219374
M. Wt: 186.29 g/mol
InChI Key: SZTQGYPRWBEZTD-YGPZHTELSA-N
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Description

(3R)-3-[(Butan-2-yl)amino]-N,N-dimethylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide backbone with a butan-2-yl amino group and two N,N-dimethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-[(Butan-2-yl)amino]-N,N-dimethylbutanamide typically involves the reaction of a suitable amine with a butanamide derivative. One common method is the reductive amination of a butanone derivative with an amine, followed by N,N-dimethylation. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-[(Butan-2-yl)amino]-N,N-dimethylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various amine, alcohol, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3R)-3-[(Butan-2-yl)amino]-N,N-dimethylbutanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (3R)-3-[(Butan-2-yl)amino]-N,N-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-[(Butan-2-yl)amino]-N,N-dimethylpropanamide
  • (3R)-3-[(Butan-2-yl)amino]-N,N-dimethylpentanamide
  • (3R)-3-[(Butan-2-yl)amino]-N,N-dimethylhexanamide

Uniqueness

(3R)-3-[(Butan-2-yl)amino]-N,N-dimethylbutanamide is unique due to its specific structural configuration and the presence of both butan-2-yl and N,N-dimethyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

(3R)-3-(butan-2-ylamino)-N,N-dimethylbutanamide

InChI

InChI=1S/C10H22N2O/c1-6-8(2)11-9(3)7-10(13)12(4)5/h8-9,11H,6-7H2,1-5H3/t8?,9-/m1/s1

InChI Key

SZTQGYPRWBEZTD-YGPZHTELSA-N

Isomeric SMILES

CCC(C)N[C@H](C)CC(=O)N(C)C

Canonical SMILES

CCC(C)NC(C)CC(=O)N(C)C

Origin of Product

United States

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